Linustatin

概要

説明

Linustatin is a cyanogenic diglucoside found in flax (Linum usitatissimum). It is one of the cyanogenic glycosides, which are secondary metabolites in plants that release hydrogen cyanide when hydrolyzed. These compounds play a crucial role in plant defense mechanisms against herbivores and pathogens .

準備方法

Synthetic Routes and Reaction Conditions: Linustatin can be synthesized through the glycosylation of linamarin, another cyanogenic glycoside. The process involves the enzymatic or chemical addition of a glucose molecule to linamarin, forming this compound. The reaction conditions typically require a glycosyl donor, such as a glucose derivative, and a catalyst, which can be an enzyme like glycosyltransferase or an acid catalyst .

Industrial Production Methods: Industrial production of this compound involves the extraction from flaxseed. The extraction process includes grinding the flaxseed, followed by solvent extraction using aqueous ethanol. The extract is then purified using chromatographic techniques to isolate this compound .

化学反応の分析

Types of Reactions: Linustatin undergoes hydrolysis, oxidation, and reduction reactions. The hydrolysis of this compound, catalyzed by the enzyme linamarase, results in the release of hydrogen cyanide, glucose, and acetone cyanohydrin .

Common Reagents and Conditions:

Hydrolysis: Linamarase enzyme, water, and mild acidic conditions.

Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate under controlled conditions.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.

Major Products:

Hydrolysis: Hydrogen cyanide, glucose, and acetone cyanohydrin.

Oxidation: Various oxidized derivatives depending on the oxidizing agent used.

Reduction: Reduced forms of this compound, potentially leading to the formation of simpler cyanogenic compounds.

科学的研究の応用

Nutritional Applications

Linustatin is recognized for its potential health benefits, particularly as a dietary component. It is one of the primary cyanogenic glycosides in flaxseed, alongside linamarin and neothis compound. Research indicates that these compounds may contribute to the health-promoting properties of flaxseed.

Health Benefits

- Antioxidant Properties : this compound exhibits antioxidant activity, which can help mitigate oxidative stress in the body.

- Cancer Prevention : Studies suggest that lignans from flaxseed, including this compound, may have anticancer effects due to their ability to modulate estrogen metabolism and inhibit tumor growth in hormone-related cancers .

- Cardiovascular Health : Consumption of flaxseed containing this compound has been associated with improved cardiovascular health markers, such as reduced blood pressure and lipid levels .

Agricultural Applications

In agriculture, this compound's role as a natural pesticide is being explored. Its presence in flax can deter herbivorous insects due to its toxicity when metabolized into hydrogen cyanide.

Case Study: Pest Resistance

A study on cassava plants demonstrated that cyanogenic glycosides like this compound can be activated during pest feeding, enhancing the plant's defense mechanisms . This suggests that crops with higher this compound levels might exhibit better resistance to pests.

Toxicological Studies

This compound's potential toxicity is also an area of interest. While it has beneficial properties, its degradation products can lead to the release of hydrogen cyanide, posing risks if consumed in large quantities.

Toxicity Assessment

- Cyanide Release : The enzymatic breakdown of this compound can produce hydrogen cyanide, which is toxic at high levels. Research indicates that the risk associated with this compound consumption is generally low when consumed as part of whole flaxseed or flaxseed oil .

Variability in Content Across Flax Varieties

Research has shown significant variability in the content of this compound among different flaxseed varieties. Understanding this variability is crucial for breeding programs aimed at enhancing desirable traits in flax crops.

Data Table: this compound Content in Flax Varieties

| Flax Variety | This compound Content (g/kg) | Group Type |

|---|---|---|

| Festival | 0.28 | Intermediate |

| Ventimiglia | Negligible | Oil |

| Other Varieties | 0.74 - 1.60 | Fiber |

This table illustrates the differences in this compound concentration across various flaxseed varieties and their classification based on productive attitude .

Future Research Directions

Further research is needed to fully elucidate the mechanisms by which this compound exerts its health benefits and to optimize its content in flaxseed through breeding techniques. Investigating its interactions with gut microbiota and its bioavailability will also enhance understanding of its role in human health.

作用機序

Linustatin exerts its effects primarily through the release of hydrogen cyanide upon hydrolysis. The hydrogen cyanide inhibits cytochrome c oxidase in the mitochondrial electron transport chain, leading to cellular respiration inhibition and cell death. This mechanism is crucial for its role in plant defense and its potential anticancer properties .

類似化合物との比較

Linamarin: A monoglucoside cyanogenic glycoside found in flax and other plants.

Neolinustatin: Another diglucoside cyanogenic glycoside similar to this compound.

Lotaustralin: A cyanogenic glycoside structurally similar to linamarin but with a different aglycone.

Comparison: this compound is unique due to its diglucoside structure, which provides a more stable form compared to monoglucosides like linamarin. This stability allows for more controlled release of hydrogen cyanide, making it more effective in plant defense. Additionally, the presence of two glucose molecules in this compound enhances its solubility and transport within the plant .

生物活性

Linustatin is a cyanogenic diglucoside predominantly found in flaxseed (Linum usitatissimum) and certain other plants. It serves as a natural defense mechanism against herbivory and has implications for both plant metabolism and potential human health. Understanding the biological activity of this compound involves examining its metabolic pathways, toxicity, and potential therapeutic effects.

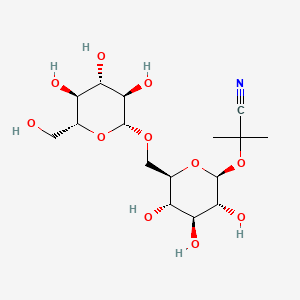

Chemical Structure and Metabolism

This compound (2-[6-beta-D-glucosyl-beta-D-glucopyranosyloxy]-2-methylpropionitrile) is synthesized from linamarin, another cyanogenic glycoside. The biosynthesis of this compound involves the glucosylation of linamarin, which occurs in the endosperm of seeds like those of Hevea brasiliensis. During germination, this compound is exuded from the endosperm, where it undergoes hydrolysis by specific enzymes, releasing hydrogen cyanide (HCN) as a byproduct .

Metabolic Pathway

The metabolic pathway for this compound can be summarized as follows:

- Storage : Linamarin is stored in the endosperm.

- Glucosylation : Linamarin is converted to this compound.

- Transport : this compound is transported into the seedling.

- Hydrolysis : Enzymes such as this compound-splitting diglucosidase cleave this compound to release HCN.

- Assimilation : HCN is assimilated into non-cyanogenic compounds through pathways involving beta-cyanoalanine synthase .

Toxicological Effects

This compound, like other cyanogenic glycosides, can pose health risks due to its potential to release HCN upon hydrolysis. Acute exposure to cyanide can lead to symptoms such as dyspnea, ataxia, and even death in severe cases . Chronic exposure has been linked to various health issues, including thyroid dysfunction and neurological damage .

Case Study: Dietary Exposure

A study assessing dietary exposure to cyanogenic glycosides found that infants and young children are particularly vulnerable due to their smaller body weight and higher consumption rates of certain foods containing these compounds. The estimated acute reference dose (ARfD) for cyanide was exceeded in some consumption surveys among these age groups .

Protective Effects Against Selenium Toxicity

Interestingly, this compound has also been noted for its protective effects against selenium toxicity in animals. This suggests that while it poses certain risks, it may also offer some benefits under specific conditions .

Table 1: Summary of Research Findings on this compound

Detailed Research Insights

- Metabolism of Cyanogenic Glycosides : Research indicates that fluctuations in the levels of cyanogenic glycosides during plant growth are influenced by enzymatic activities related to their synthesis and degradation. Specific β-glycosidases play critical roles in these processes .

- Health Risks : A comprehensive review highlighted that while dietary exposure assessments indicated low risks for most adults, vulnerable populations such as infants showed higher risk profiles due to dietary habits that include cassava and other cyanogenic-rich foods .

- Potential Benefits : The dual role of this compound as both a toxic compound and a protective agent against selenium toxicity illustrates the complexity of its biological activity and necessitates further exploration into its beneficial uses .

特性

IUPAC Name |

2-methyl-2-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-2-yl]oxypropanenitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H27NO11/c1-16(2,5-17)28-15-13(24)11(22)9(20)7(27-15)4-25-14-12(23)10(21)8(19)6(3-18)26-14/h6-15,18-24H,3-4H2,1-2H3/t6-,7-,8-,9-,10+,11+,12-,13-,14-,15+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FERSMFQBWVBKQK-CXTTVELOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C#N)OC1C(C(C(C(O1)COC2C(C(C(C(O2)CO)O)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C#N)O[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H27NO11 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80992959 | |

| Record name | 2-[(6-O-Hexopyranosylhexopyranosyl)oxy]-2-methylpropanenitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80992959 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

409.39 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

72229-40-4 | |

| Record name | Linustatin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=72229-40-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Linustatin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0072229404 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-[(6-O-Hexopyranosylhexopyranosyl)oxy]-2-methylpropanenitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80992959 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | InChI=1S/C16H27NO11/c1-16(2,5-17)28-15-13(24)11(22)9(20)7(27-15)4-25-14-12(23)10(21)8(19)6(3-18)26-14/h6-15,18-24H,3-4H2,1-2H3/t6-,7-,8-,9-,10+,11+,12-,13-,14-,15+/m1/s1 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。